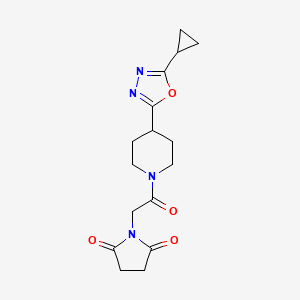![molecular formula C20H20N4O3S B2935380 1-(1,3-benzothiazol-2-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891103-22-3](/img/structure/B2935380.png)
1-(1,3-benzothiazol-2-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains a benzo[d]thiazol-2-yl group, a 4-ethoxyphenyl group, and a 5-oxopyrrolidin-3-yl group linked by a urea moiety. Compounds with these functional groups are often used in medicinal chemistry and materials science due to their diverse chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the urea moiety. The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the benzo[d]thiazol-2-yl group might undergo electrophilic aromatic substitution, and the urea group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the ethoxy group might increase its solubility in organic solvents .科学的研究の応用
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
A study presented a series of flexible urea derivatives synthesized to assess their antiacetylcholinesterase activity. These compounds were designed to optimize the spacer length between pharmacophoric units, showing that a linear ethoxyethyl chain can replace a previously used spacer while maintaining inhibitory activities. This suggests that similar compounds could potentially serve as lead structures for developing new acetylcholinesterase inhibitors (Vidaluc et al., 1995).
Enzyme Inhibition and Anticancer Activity
Another study synthesized urea derivatives and tested them for urease, β-glucuronidase, and snake venom phosphodiesterase enzyme inhibition, alongside evaluating their effects on a prostate cancer cell line. One compound showed in vitro anticancer activity, indicating the potential of urea derivatives in therapeutic applications (Mustafa et al., 2014).
Orexin-1 Receptor Mechanisms and Compulsive Food Consumption
Research into the role of Orexin-1 Receptor mechanisms on compulsive food consumption in a model of binge eating in female rats involved a selective OX1R antagonist. This study highlights the broader pharmacological potential of targeting specific receptors for treating compulsive behaviors, which could extend to compounds like the one (Piccoli et al., 2012).
Synthesis and Biochemical Evaluation of Urea Derivatives
Further investigation into the synthesis, anti-microbial activity, and cytotoxicity of novel urea derivatives revealed promising anti-microbial activity against selected bacterial strains and moderate cytotoxicity against cancer cell lines. This indicates a potential application in developing new antimicrobial and anticancer agents (Shankar et al., 2017).
作用機序
Benzo[d]thiazoles
These are heterocyclic compounds that have been studied for various biological activities. Some benzo[d]thiazole derivatives have shown potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents .
Ureas
Ureas and their derivatives are known to have diverse biological activities. They are used in medicinal chemistry for the design of drugs with various therapeutic targets .
将来の方向性
特性
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-2-27-15-9-7-14(8-10-15)24-12-13(11-18(24)25)21-19(26)23-20-22-16-5-3-4-6-17(16)28-20/h3-10,13H,2,11-12H2,1H3,(H2,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIWVQLYZAMDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
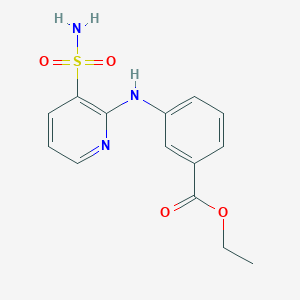
![2,4,6-Trimethyl-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B2935298.png)
![1-[(4-methoxyphenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B2935299.png)
![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2935300.png)
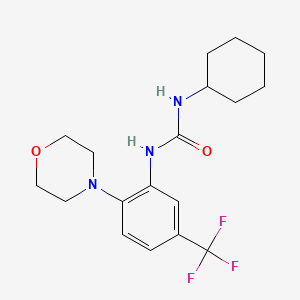
![N-cyclopropyl-2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)acetamide](/img/structure/B2935302.png)
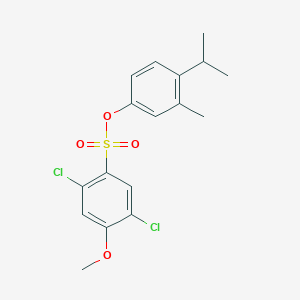
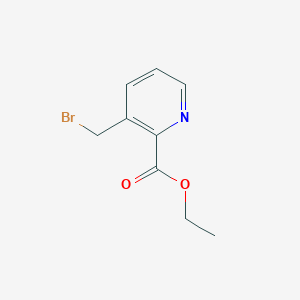
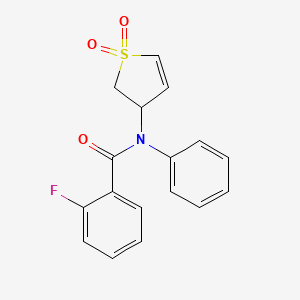
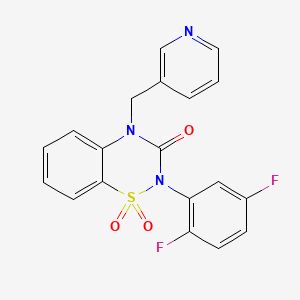
![ethyl 7-cyclohexyl-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2935312.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine](/img/structure/B2935314.png)
